molecular formula C16H18N2O4S B5633783 N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No. B5633783
M. Wt: 334.4 g/mol
InChI Key: OWTJANMPYSCRHN-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound is a highly selective antagonist of the glucagon-like peptide-1 receptor (GLP-1R), which is involved in the regulation of glucose homeostasis and energy metabolism.

Mechanism of Action

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a highly selective antagonist of the GLP-1R. The GLP-1R is a G protein-coupled receptor that is expressed in various tissues, including the pancreas, intestine, and brain. GLP-1R agonists stimulate insulin secretion, suppress glucagon secretion, and reduce food intake. N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide blocks the binding of GLP-1 to its receptor, thereby inhibiting its downstream signaling pathways. This leads to a decrease in insulin secretion, an increase in glucagon secretion, and an increase in food intake.
Biochemical and Physiological Effects
N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound is a highly selective antagonist of the GLP-1R, with no significant activity against other related receptors. In vivo studies have shown that the compound can block the effects of GLP-1 on insulin secretion, glucagon secretion, and food intake. The compound has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several advantages for lab experiments. The compound is highly selective for the GLP-1R, which makes it a useful tool for studying the role of this receptor in various physiological processes. The compound has also been shown to have fewer side effects than GLP-1R agonists, which can make it a more attractive option for in vivo studies. However, the compound has some limitations. It has a relatively short half-life, which can make it difficult to administer in animal studies. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. First, further studies are needed to determine the safety and efficacy of the compound in humans. Second, the compound could be tested in combination with other drugs for the treatment of metabolic disorders. Third, the compound could be used as a tool to study the role of the GLP-1R in various physiological processes, such as energy metabolism and glucose homeostasis. Fourth, the compound could be modified to improve its pharmacokinetic properties, such as its half-life and bioavailability. Finally, the compound could be tested in animal models of other diseases, such as cancer and neurodegenerative disorders, to explore its potential therapeutic applications beyond metabolic disorders.
Conclusion
N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a small molecule inhibitor that has been developed for the treatment of various metabolic disorders. The compound is a highly selective antagonist of the GLP-1R, which is involved in the regulation of glucose homeostasis and energy metabolism. The compound has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the stimulation of glucagon secretion, and the increase in food intake. The compound has several advantages for lab experiments, including its high selectivity and low side effects. However, the compound has some limitations, such as its short half-life and lack of human clinical data. There are several future directions for research on N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, including the testing of the compound in humans, the exploration of its potential therapeutic applications beyond metabolic disorders, and the modification of the compound to improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been described in the literature. The compound is prepared by a series of chemical reactions, starting from commercially available starting materials. The synthesis involves the formation of an amide bond between the N-terminus of glycine and the sulfonamide group of 4-methoxyphenylsulfonyl chloride, followed by the benzyl protection of the amino group using benzyl bromide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a highly selective antagonist of the GLP-1R, which is involved in the regulation of glucose homeostasis and energy metabolism. GLP-1R agonists have been used for the treatment of type 2 diabetes mellitus, obesity, and other metabolic disorders. However, the use of GLP-1R agonists is limited due to their side effects, such as nausea, vomiting, and diarrhea. N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been developed as an alternative to GLP-1R agonists, with the potential to provide similar therapeutic benefits but with fewer side effects.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-14-7-9-15(10-8-14)23(20,21)18(12-16(17)19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTJANMPYSCRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-(4-methoxyphenyl)sulfonylamino]acetamide

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